molecular formula C15H11BrClFO3 B2554509 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde CAS No. 1154005-99-8

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No. B2554509
CAS RN: 1154005-99-8
M. Wt: 373.6
InChI Key: CNXNGGRQICLNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a compound that belongs to the family of benzaldehydes. This compound is used for scientific research purposes, and it has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase (HDAC). These enzymes are involved in the regulation of gene expression and DNA replication, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde are still under investigation. However, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It can also cause cell cycle arrest and alter the expression of certain genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde in lab experiments include its potent anticancer activity, its ability to inhibit the activity of certain enzymes, and its potential applications in drug development. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde. One of the most promising areas of research is the development of new anticancer drugs and therapies based on this compound. Another direction is the study of its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs. Additionally, its potential applications in other fields such as biochemistry and pharmacology should also be explored.

Synthesis Methods

The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves the reaction of 3-bromo-5-methoxybenzaldehyde with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has potential applications in various scientific research fields. One of its primary uses is in the development of new drugs and therapies. It has been found to have potent anticancer activity and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It can also be used as a tool for studying the mechanism of action of various cancer drugs and therapies.

properties

IUPAC Name

3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)4-12(16)15(14)21-8-10-2-3-11(18)6-13(10)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNGGRQICLNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.